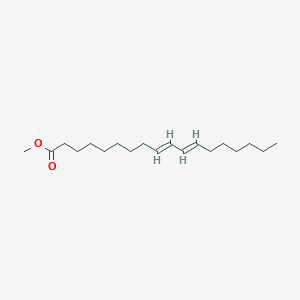

Methyl 9,11-octadecadienoate, (E,E)-

Description

Contextualization within Conjugated Dienoic Acid Esters

Conjugated dienoic acid esters are a family of isomers of linoleic acid, an 18-carbon unsaturated fatty acid. wikipedia.org The defining characteristic of these compounds is the presence of two double bonds separated by a single bond. wikipedia.org This arrangement of double bonds leads to the potential for numerous positional and geometric isomers. nih.gov In principle, as many as 28 isomers of conjugated linoleic acid are possible. wikipedia.org

The nomenclature of these isomers specifies the position and the geometry (cis or trans) of the double bonds. For methyl (9E,11E)-octadeca-9,11-dienoate, the "(9E,11E)" designation indicates that the double bonds are located at the 9th and 11th carbon positions and that both have a trans geometric configuration. This trans,trans configuration distinguishes it from other common CLA isomers, such as the cis-9, trans-11 and trans-10, cis-12 isomers, which are the most extensively studied. nih.gov While the cis-9, trans-11 isomer is the most abundant in nature, particularly in dairy products and meat from ruminant animals, the (9E,11E) isomer is generally present in smaller quantities. nih.govnih.gov

Significance in Lipid Research and Metabolism Studies

The scientific interest in conjugated linoleic acids stems from their diverse biological activities. nih.gov Research has shown that different isomers can have distinct, and sometimes opposing, effects on metabolism and cellular function. nih.gov Methyl (9E,11E)-octadeca-9,11-dienoate, as a specific trans,trans isomer, has been a subject of investigation to understand its unique metabolic roles.

In lipid research, this compound is often used as an analytical standard for the accurate identification and quantification of CLA isomers in various biological and food samples. sigmaaldrich.com Its well-defined structure allows for the calibration of analytical instruments, such as gas chromatographs, ensuring the reliability of experimental data. nih.gov

Metabolism studies have begun to reveal the isomer-specific effects of CLAs. While the cis-9, trans-11 and trans-10, cis-12 isomers have been more extensively studied, research on the (9E,11E) isomer has uncovered unique biological activities. For instance, studies have indicated that the (9E,11E) isomer can have distinct effects on gene expression in macrophages compared to other CLA isomers. nih.gov Furthermore, some research suggests that this particular isomer may possess anti-inflammatory properties. nih.gov

Overview of Research Trajectories for Methyl (9E,11E)-Octadeca-9,11-Dienoate and Related Isomers

The research trajectory for conjugated linoleic acids began with the identification of their potential health benefits. nih.gov Early research often utilized mixtures of CLA isomers, making it challenging to attribute specific effects to individual isomers. nih.gov This led to a growing interest in isolating and studying the biological activities of specific isomers.

The focus on individual isomers, including methyl (9E,11E)-octadeca-9,11-dienoate, has been driven by the recognition of their distinct metabolic fates and biological effects. nih.gov The development of advanced analytical techniques, such as high-resolution gas chromatography and mass spectrometry, has been crucial in separating and identifying individual CLA isomers in complex mixtures. aocs.org

Detailed Research Findings

| Research Area | Key Finding | Methodology | Source |

|---|---|---|---|

| Anti-inflammatory Effects | The 9E,11E-CLA isomer was found to regulate gene expression in a mouse macrophage cell line (RAW 264.7) in a manner distinct from other CLA isomers. | In vitro cell culture and gene expression analysis. | nih.gov |

| Lipid Metabolism | In hamsters, the trans-10, cis-12 CLA isomer was identified as the active isomer affecting lipid levels, while the cis-9, trans-11 isomer had no significant effects. The study did not specifically isolate the effects of the 9E,11E isomer. | Animal feeding study with purified diets containing different CLA isomers. | cambridge.org |

| Analytical Chemistry | Methyl (9E,11E)-octadeca-9,11-dienoate is used as a certified reference material for the accurate quantification of linoleic acid methyl esters in analytical methods. | Gas chromatography (GC) and liquid chromatography (LC) analyses. | pubcompare.ai |

Structure

3D Structure

Properties

IUPAC Name |

methyl (9E,11E)-octadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIWYYOMPLJRMC-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13038-47-6 | |

| Record name | Methyl 9,11-octadecadienoate, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013038476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 9,11-OCTADECADIENOATE, (E,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2QP8H2DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Methyl 9e,11e Octadeca 9,11 Dienoate

Chemical Synthesis Pathways

The creation of the conjugated (9E,11E)-diene system can be approached through several distinct chemical methodologies. These pathways include isomerization of readily available fatty acids, elimination reactions from functionalized precursors, and stereoselective coupling of smaller molecular fragments.

The synthesis of conjugated dienes from derivatives of ricinoleic acid relies on elimination reactions to introduce a second double bond adjacent to the existing one. Ricinoleic acid (12-hydroxy-9Z-octadecenoic acid) and its trans isomer, ricinelaidic acid, are ideal precursors due to the hydroxyl group at the C12 position.

A general strategy involves converting the hydroxyl group into a good leaving group, such as a mesylate (methanesulfonate), followed by an elimination reaction. While direct demesylation is one possibility, related elimination strategies from similarly functionalized precursors have been described. For instance, a patented method details the synthesis of methyl 9Z,11E-octadecadienoate starting from methyl 12-bromo-9-octadecenoate. google.com In this process, the bromo-derivative, which can be prepared from a ricinoleic acid derivative, is treated with a strong, non-nucleophilic base that acts as an eliminating agent. google.com

This elimination of HBr creates the C11-C12 double bond, resulting in the conjugated diene system. The stereochemistry of the resulting diene is influenced by the reaction conditions and the geometry of the starting material. A related, albeit less specific, method is the alkaline dehydration of ricinoleic acid at high temperatures (180-200°C) in the presence of potassium hydroxide (B78521), though this often yields a mixture of various conjugated isomers. google.com

| Starting Material | Reagent | Reaction Type | Key Transformation |

|---|---|---|---|

| Methyl 12-bromo-9-octadecenoate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dehydrobromination (Elimination) | Forms a C11-C12 double bond to create a conjugated system |

| Methyl Ricinoleate/Ricinelaidate | Potassium Hydroxide (KOH) at high temp. | Dehydration (Elimination) | Eliminates water to form a C11-C12 double bond |

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination, are powerful tools for the stereoselective synthesis of alkenes. nih.gov These reactions can be applied to construct the (9E,11E)-diene system by coupling two smaller fragments: a phosphonium (B103445) ylide and a carbonyl compound (aldehyde or ketone).

To synthesize methyl (9E,11E)-octadeca-9,11-dienoate, a typical strategy would involve the reaction of an ylide containing the C1-C9 portion of the molecule with an α,β-unsaturated aldehyde representing the C10-C18 portion. For example, (E)-3-nonenal could be reacted with a phosphonium ylide derived from methyl 9-bromononanoate.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, which is ideal for synthesizing the all-trans diene. The HWE modification, which uses phosphonate (B1237965) carbanions, is particularly effective in producing (E)-alkenes with high selectivity. nih.gov By carefully selecting the reactants and reaction conditions, the Wittig approach allows for the precise construction of the desired (9E,11E) stereochemistry, which is often difficult to achieve through isomerization methods.

The synthesis of (E,E)-dienes can be achieved from precursors containing carbon-carbon triple bonds (alkynes). Santalbic acid (ximenynic acid) is a naturally occurring fatty acid with a triple bond at the C11 position ((E)-octadec-11-en-9-ynoic acid). Its methyl ester, methyl santalbate, serves as a potential precursor for methyl (9E,11E)-octadeca-9,11-dienoate.

The key transformation is the stereoselective reduction of the C9-C10 alkyne to an (E)-alkene. Dissolving metal reductions are classic methods for converting alkynes to trans-alkenes. While sodium in liquid ammonia (B1221849) is traditional, zinc-mediated reductions offer an alternative. The reduction of alkynes with zinc powder can be stereochemically controlled by the choice of the proton source. lookchem.comresearchgate.net For instance, the reduction of an alkyne-containing ester can yield predominantly the trans-alkene product. lookchem.com The mechanism involves electron transfer from the zinc metal to the alkyne, forming a radical anion intermediate. The stereochemistry is determined by the geometry of this intermediate and the subsequent protonation steps. lookchem.com This method provides a pathway to the desired (9E,11E) geometry by converting the pre-existing (11E) double bond and a C9-C10 triple bond into the conjugated diene system.

One of the most common and industrially established methods for producing conjugated linoleic acid (CLA) mixtures is the alkaline isomerization of linoleic acid. stackexchange.com Linoleic acid is an abundant polyunsaturated fatty acid with double bonds at the C9 and C12 positions (cis-9, cis-12). Under harsh conditions of high temperature and strong alkali, the isolated double bonds can be migrated to form a conjugated system.

This process typically involves heating linoleic acid or its methyl ester with a strong base like potassium hydroxide (KOH) or sodium methoxide (B1231860) in a solvent such as ethylene (B1197577) glycol or propylene (B89431) glycol. stackexchange.com The reaction proceeds through the abstraction of a proton from the C11 methylene (B1212753) group, which is acidic due to its position between two double bonds. This generates a resonance-stabilized pentadienyl anion, which can then be protonated at different positions to yield a mixture of conjugated isomers, including 9,11- and 10,12-CLA with various cis/trans geometries.

While this method is effective for producing CLA, it is not stereospecific for the (9E,11E) isomer. The final product is a mixture containing significant amounts of cis-9,trans-11, trans-10,cis-12, and smaller quantities of other isomers, including the desired trans-9,trans-11 form. stackexchange.com The precise ratio of isomers is highly dependent on the reaction conditions.

| Parameter | Condition Range | Effect on Isomer Distribution |

|---|---|---|

| Temperature | 80 - 170 °C | Higher temperatures can lead to the formation of other, non-beneficial isomers. stackexchange.com |

| Alkali | KOH, NaOH, NaOMe, KOMe | The type of alkali and solvent interaction significantly affects the yield of specific isomers. stackexchange.com |

| Solvent | Propylene glycol, Ethylene glycol, Ethanol (B145695) | Solvent choice influences reaction efficiency and isomer profile. stackexchange.com |

| Duration | 30 minutes to several hours | Longer durations do not necessarily improve the yield of desired isomers and can promote side reactions. stackexchange.com |

Modern synthetic organic chemistry offers highly selective methods for carbon-carbon bond formation, which can be used to construct conjugated dienes from smaller precursors. One such advanced strategy involves the use of conjugated enynes (molecules containing both a double and a triple bond in conjugation) as building blocks.

Transition metal catalysts, particularly those based on palladium, ruthenium, or copper, are employed to couple an enyne with another molecule. nih.gov For example, a palladium-catalyzed cross-coupling reaction can link a vinyl halide with a terminal alkyne (Sonogashira coupling) to form an enyne. This enyne can then undergo further reactions, such as catalytic dimerization or cross-coupling with a diene, to generate a more extended conjugated system. lookchem.com These methods offer excellent control over the regioselectivity and stereoselectivity of the product, allowing for the targeted synthesis of specific isomers like the (9E,11E)-dienoate.

Copper-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing methyl (9E,11E)-octadeca-9,11-dienoate, copper catalysis can be employed in cross-coupling reactions to link two vinyl fragments stereoselectively.

While palladium is more famous for cross-coupling, copper catalysts are crucial in reactions like the Sonogashira coupling (often as a co-catalyst) and are central to the coupling of organocuprates (Gilman reagents). A strategy for synthesizing the target diene could involve the coupling of a C1-C9 vinyl-copper or vinyl-zinc reagent with a C10-C18 vinyl halide. The Negishi coupling, for instance, utilizes a palladium catalyst to couple an organozinc compound with an organic halide, providing a highly effective method for creating C(sp²)-C(sp²) bonds with retention of the double bond geometry. mdpi.com By preparing vinyl precursors with the correct (E) stereochemistry, this approach allows for the direct and controlled assembly of the (9E,11E)-diene system.

Table of Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| Methyl (9E,11E)-octadeca-9,11-dienoate | C₁₉H₃₄O₂ | Target synthesis product |

| Methyl Ricinelaidate | C₁₉H₃₆O₃ | Starting material precursor |

| Methyl Santalbate (Methyl Ximenynate) | C₁₉H₃₂O₂ | Starting material precursor |

| Linoleic Acid | C₁₈H₃₂O₂ | Starting material for isomerization |

| Ricinoleic Acid | C₁₈H₃₄O₃ | Precursor for elimination reactions |

| Mesylate (Methanesulfonate) | CH₃SO₃⁻ | Leaving group in elimination reactions |

| Methyl 12-bromo-9-octadecenoate | C₁₉H₃₅BrO₂ | Intermediate in elimination synthesis |

| Potassium Hydroxide | KOH | Base catalyst for isomerization/elimination |

| (E)-3-Nonenal | C₉H₁₆O | Reactant in Wittig synthesis |

| Methyl 9-bromononanoate | C₁₀H₁₉BrO₂ | Precursor for phosphonium ylide |

| Sodium Methoxide | CH₃ONa | Base catalyst for isomerization |

| Ethylene Glycol | C₂H₆O₂ | Solvent in isomerization reactions |

Chemoenzymatic and Biosynthetic Approaches

Chemoenzymatic and biosynthetic methods offer alternative routes for the synthesis and derivatization of methyl (9E,11E)-octadeca-9,11-dienoate and related compounds. These approaches often provide high selectivity and milder reaction conditions compared to traditional chemical methods.

Lipase-Catalyzed Synthesis of Octadecadienoate Esters

Lipases are versatile biocatalysts for the esterification of fatty acids, including conjugated linoleic acids (CLAs), the parent acids of methyl (9E,11E)-octadeca-9,11-dienoate. Lipase-catalyzed reactions can be highly selective for specific isomers of CLA. For instance, lipases from Geotrichum candidum have demonstrated high selectivity for the cis-9,trans-11 isomer of CLA during esterification. nih.gov In one study, the esterification of a commercial preparation of CLA free fatty acids in an organic solvent using G. candidum lipase (B570770) B resulted in a methyl ester fraction containing over 98% cis-9,trans-11-18:2. nih.gov Similarly, when ethanol was used as the alcohol, ethyl ester fractions with high concentrations of the cis-9,trans-11 isomer were produced. nih.gov

The choice of lipase and reaction conditions can significantly influence the outcome of the esterification. Immobilized lipase from Candida antarctica (Chirazyme L-2) has been effectively used for the esterification of CLA with sorbitol in acetone. nih.gov While this specific reaction produces a sorbitol ester rather than a simple methyl ester, it highlights the adaptability of lipase catalysis for creating various octadecadienoate esters. Another study investigating the interesterification of corn oil with CLA found that lipases from Mucor miehei and Candida antarctica were highly effective. tandfonline.com

A novel synergistic biocatalytic system using immobilized Propionibacterium acnes isomerase (PAI) and Rhizopus oryzae lipase (ROL) has been developed to produce specific CLA isomers from plant oils. acs.org This system first uses the lipase to release linoleic acid from the triglycerides in the oil, which is then isomerized by PAI. acs.org The resulting CLA can then be esterified to produce the desired methyl esters.

| Lipase Source | Substrates | Product | Key Finding | Reference |

|---|---|---|---|---|

| Geotrichum candidum | CLA free fatty acids, Methanol/Ethanol | Methyl/Ethyl esters of CLA | High selectivity for the cis-9,trans-11 isomer, achieving >98% purity in the methyl ester fraction. | nih.gov |

| Candida antarctica (immobilized) | CLA, Sorbitol | Sorbitol diesters of CLA | Achieved a nearly quantitative yield (ca. 98%) of the diester under optimized conditions. | nih.gov |

| Mucor miehei and Candida antarctica | Corn oil, CLA | Interesterified acylglycerols | Demonstrated high extents of interesterification in hexane. | tandfonline.com |

| Rhizopus oryzae lipase (in combination with isomerase) | Plant oils (e.g., soybean, sunflower) | CLA | Synergistic system for the direct conversion of plant oils to specific CLA isomers. | acs.org |

Radical-Initiated Derivatization with Phenolic Compounds (e.g., Pyrogallol)

Radical-initiated reactions provide a pathway for the derivatization of methyl octadecadienoates with phenolic compounds, which can enhance their antioxidant properties. mdpi.com In a study investigating the reaction between pyrogallol (B1678534) and methyl linoleate (B1235992) in the presence of the radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), a pyrogallol derivative was synthesized. mdpi.com This reaction resulted in the formation of a new C-O covalent bond between the pyrogallol and the fatty acid chain. The products were identified as methyl (10E,12E)-9-(2,6-dihydroxyphenoxy)octadeca-10,12-dienoate and its isomer, methyl (9E,11E)-13-(2,6-dihydroxyphenoxy)octadeca-9,11-dienoate. mdpi.com This derivatization significantly improved the solubility of the phenolic compound in nonpolar media like biodiesel and enhanced its antioxidant performance. mdpi.com

Selenium Dioxide-Mediated Hydroxylation of Methyl Linoleate and Conjugated Linoleic Acid Methyl Esters

Selenium dioxide (SeO₂) is a well-known reagent for the allylic hydroxylation of olefins, a reaction known as the Riley oxidation. wikipedia.org This method can be applied to unsaturated fatty acid esters like methyl linoleate and conjugated linoleic acid methyl esters to introduce hydroxyl groups at positions allylic to the double bonds. nih.gov

When methyl linoleate is reacted with SeO₂, mono-hydroxylated derivatives are the primary products. nih.gov These include 13-hydroxy-9Z,11E-octadecadienoic acid, 13-hydroxy-9E,11E-octadecadienoic acid, 9-hydroxy-10E,12Z-octadecadienoic acid, and 9-hydroxy-10E,12E-octadecadienoic acid methyl esters. nih.gov

In contrast, the reaction of conjugated linoleic acid methyl esters with SeO₂ leads to the formation of di-hydroxylated derivatives. nih.gov This difference in reactivity is attributed to the conjugated double bond system. The resulting novel products include erythro-12,13-dihydroxy-10E-octadecenoic acid, erythro-11,12-dihydroxy-9E-octadecenoic acid, erythro-10,11-dihydroxy-12E-octadecenoic acid, and erythro-9,10-dihydroxy-11E-octadecenoic acid methyl esters. nih.gov The use of tert-butyl hydroperoxide as a re-oxidant with selenium dioxide can also facilitate the allylic hydroxylation of isolated double bonds in fatty acid esters. rsc.org

| Starting Material | Product Type | Specific Products (Methyl Esters) | Reference |

|---|---|---|---|

| Methyl Linoleate | Mono-hydroxylated derivatives | 13-hydroxy-9Z,11E-octadecadienoic acid, 13-hydroxy-9E,11E-octadecadienoic acid, 9-hydroxy-10E,12Z-octadecadienoic acid, 9-hydroxy-10E,12E-octadecadienoic acid | nih.gov |

| Conjugated Linoleic Acid Methyl Ester | Di-hydroxylated derivatives | erythro-12,13-dihydroxy-10E-octadecenoic acid, erythro-11,12-dihydroxy-9E-octadecenoic acid, erythro-10,11-dihydroxy-12E-octadecenoic acid, erythro-9,10-dihydroxy-11E-octadecenoic acid | nih.gov |

Oxidation of Hydroxy-Octadecadienoic Acids (e.g., with Fenton Reagent)

Hydroxy-octadecadienoic acids (HODEs) can be further oxidized to form corresponding keto-derivatives. While the direct use of Fenton's reagent (a solution of hydrogen peroxide and an iron(II) catalyst) on isolated HODEs to produce derivatives of methyl (9E,11E)-octadeca-9,11-dienoate is not extensively detailed in the provided search results, the principle of oxidizing hydroxyl groups to ketones is a fundamental chemical transformation. Fenton's reagent is known to generate highly reactive hydroxyl radicals, which are capable of oxidizing a wide range of organic compounds, including those with alcohol functionalities. nih.gov

In the context of lipid peroxidation, HODEs are precursors to oxo-octadecadienoic acids (oxo-ODEs). wikipedia.org For example, 13(S)-HODE can be oxidized to 13-oxo-9Z,11E-octadecadienoic acid by a NAD+-dependent 13-HODE dehydrogenase. wikipedia.org This biological oxidation demonstrates the feasibility of converting the hydroxyl group of a HODE to a ketone. While not a direct application of Fenton's reagent, it supports the chemical principle of this transformation. The oxidation of HODEs is a key step in the metabolic pathways of oxidized linoleic acid metabolites, which are involved in various biological signaling processes. wikipedia.orgwikipedia.org

Preparation of Specific Oxygenated Derivatives of Octadeca-9,11-Dienoates

The synthesis of specific oxygenated derivatives, such as hydroxydienoic and ketodienoic compounds, from linoleic acid is of significant interest due to their biological activities.

Synthesis of Hydroxydienoic and Ketodienoic Compounds from Linoleic Acid

Hydroxydienoic and ketodienoic compounds can be synthesized from linoleic acid through processes that mimic lipid peroxidation. nih.gov Lipid peroxidation of linoleic acid can generate hydroperoxide intermediates, which are then converted into more stable hydroxy and keto derivatives. nih.gov For example, in submitochondrial particles, the oxidation of linoleic acid within phospholipids (B1166683) leads to the formation of keto, hydroxy, trihydroxy, and hydroxyepoxy compounds. nih.gov

Enzymatic approaches also provide routes to these compounds. For instance, a one-pot synthesis using a cascade of lipoxygenase, lipase, and catalase has been developed for the production of 13-hydroperoxyoctadecadienoic acid from safflower oil. mdpi.com This hydroperoxide can then be reduced to the corresponding hydroxy derivative or potentially oxidized to the keto form. Non-enzymatic, free-radical oxidation of linoleic acid also produces racemic mixtures of 9-HODE and 13-HODE, along with their corresponding keto forms, 9-oxo-ODE and 13-oxo-ODE. wikipedia.orgwikipedia.org These reactions are often implicated in conditions of oxidative stress. wikipedia.orgwikipedia.org

The specific compounds synthesized from linoleic acid include:

9-Hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE)

13-Hydroxy-(9Z,11E)-octadecadienoic acid (13-HODE)

9-oxo-10,12-octadecadienoic acid

13-oxo-9,11-octadecadienoic acid

These oxygenated derivatives are often analyzed and characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govkisti.re.kr

Generation of Diols via Dihydroxylation of Unsaturated Fatty Acids (e.g., Upjohn Method)

The dihydroxylation of unsaturated fatty acids is a pivotal transformation for introducing vicinal diol functionalities, which can serve as precursors for further chemical modifications. The Upjohn dihydroxylation provides a method for the syn-selective preparation of 1,2-diols from alkenes. nih.govorganic-chemistry.org This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. organic-chemistry.org

The key step in the mechanism is the cycloaddition of OsO₄ to the double bond of the alkene, forming a cyclic osmate ester. organic-chemistry.org This intermediate is then hydrolyzed to yield the cis-diol. When applied to a conjugated diene system like methyl (9E,11E)-octadeca-9,11-dienoate, the reaction can potentially occur at either of the two double bonds (C9=C10 or C11=C12), leading to a mixture of regioisomeric diols. The regioselectivity would be influenced by steric and electronic factors of the substrate.

While the Upjohn method is a standard procedure, other reagents have been utilized for the dihydroxylation of conjugated linoleic acid (CLA) esters. For instance, the reaction of a CLA methyl ester mixture with selenium dioxide (SeO₂) has been shown to produce novel di-hydroxylated derivatives. nih.gov This reaction proceeds via an ene reaction followed by a nih.govnih.gov-sigmatropic rearrangement. The specific products obtained from the reaction of a generic CLA methyl ester are detailed below.

| Reactant | Reagent | Dihydroxylated Products | Reference |

|---|---|---|---|

| Conjugated Linoleic Acid (CLA) Methyl Ester | Selenium Dioxide (SeO₂) | erythro-12,13-dihydroxy-10E-octadecenoic acid methyl ester | nih.gov |

| erythro-11,12-dihydroxy-9E-octadecenoic acid methyl ester | nih.gov | ||

| erythro-10,11-dihydroxy-12E-octadecenoic acid methyl ester | nih.gov | ||

| erythro-9,10-dihydroxy-11E-octadecenoic acid methyl ester | nih.gov |

Formation of Hydroxy-Epoxides and Keto-Epoxides

The conjugated diene system of methyl (9E,11E)-octadeca-9,11-dienoate is also susceptible to oxidation reactions that can form more complex derivatives such as hydroxy-epoxides and keto-epoxides. These functional groups are found in various biologically active lipid metabolites. The formation of such derivatives often involves radical-mediated oxidation pathways.

Research on the free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic acid), a structurally similar hydroxylated derivative of linoleic acid, provides insight into these transformations. nih.gov Treatment of coriolic acid with the Fenton reagent (Fe²⁺/EDTA/H₂O₂) leads to the formation of a keto derivative and a hydroxy-epoxide, among other products. nih.gov The primary product is the keto-diene, methyl (9Z,11E)-13-oxo-9,11-octadecadienoate, formed by the oxidation of the hydroxyl group. nih.gov Additionally, a hydroxy-epoxide, methyl (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate, is also generated. nih.gov These reactions highlight pathways for converting hydroxylated conjugated dienes into more complex oxidized forms.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid methyl ester | Fenton Reagent (Fe²⁺/EDTA/H₂O₂) | (9Z,11E)-13-oxo-9,11-octadecadienoate methyl ester | 40% | nih.gov |

| (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate methyl ester | 15% | nih.gov |

Advanced Analytical Characterization and Quantification of Methyl 9e,11e Octadeca 9,11 Dienoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of methyl (9E,11E)-octadeca-9,11-dienoate. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information to build a comprehensive structural profile.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For methyl (9E,11E)-octadeca-9,11-dienoate, various NMR experiments are used to confirm its identity and specific isomeric form.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra offer the primary data for structural confirmation. The ¹H-NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting pattern), and integration (number of protons). The ¹³C-NMR spectrum identifies the different carbon environments within the molecule.

For methyl (9E,11E)-octadeca-9,11-dienoate, the key signals in the ¹H-NMR spectrum are the olefinic protons of the conjugated diene system, which appear in a distinct downfield region. The methyl ester group also gives a characteristic singlet peak. In the ¹³C-NMR spectrum, the carbonyl carbon of the ester and the four sp²-hybridized carbons of the double bonds are readily identifiable.

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC), are used to establish direct correlations between protons and the carbons to which they are attached. auremn.orgnih.gov This is crucial for unambiguously assigning the signals observed in the 1D spectra. For instance, an HSQC experiment would show a cross-peak connecting the ¹H signal of the methoxy group to the ¹³C signal of the methoxy carbon, confirming their connectivity. This technique is invaluable for assigning the complex, overlapping signals of the methylene (B1212753) groups in the fatty acid chain. magritek.com

Table 1: Predicted ¹H-NMR Data for Methyl (9E,11E)-Octadeca-9,11-Dienoate Data predicted based on typical values for similar structures.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.5 - 6.4 | Multiplet | Olefinic Protons (H9, H10, H11, H12) |

| 3.67 | Singlet | Methoxy Protons (-OCH₃) |

| 2.30 | Triplet | Methylene Protons α to C=O (H2) |

| ~2.10 | Multiplet | Allylic Protons (H8, H13) |

| ~1.62 | Multiplet | Methylene Protons β to C=O (H3) |

| ~1.2 - 1.4 | Multiplet | Methylene Protons (-CH₂-)n |

| 0.88 | Triplet | Terminal Methyl Protons (H18) |

Table 2: Predicted ¹³C-NMR Data for Methyl (9E,11E)-Octadeca-9,11-Dienoate Data predicted based on typical values for similar structures.

| Chemical Shift (δ) ppm | Assignment |

| ~174.3 | Carbonyl Carbon (C1) |

| ~125 - 135 | Olefinic Carbons (C9, C10, C11, C12) |

| 51.4 | Methoxy Carbon (-OCH₃) |

| 34.1 | Methylene Carbon α to C=O (C2) |

| ~22 - 33 | Methylene Carbons (-CH₂-)n |

| 14.1 | Terminal Methyl Carbon (C18) |

The chemical shifts of the olefinic carbons in the ¹³C-NMR spectrum confirm the presence of the diene system. However, the most critical application of NMR in this context is the determination of the double bond stereochemistry (E/Z configuration). This is primarily achieved through the analysis of proton-proton coupling constants (J-values) in the high-resolution ¹H-NMR spectrum.

The coupling constant between two vicinal protons on a double bond is highly dependent on their dihedral angle. For a trans (E) configuration, where the protons are on opposite sides of the double bond, the coupling constant is typically large, in the range of 11-18 Hz. For a cis (Z) configuration, the J-value is significantly smaller, usually between 6-12 Hz. In the case of methyl (9E,11E)-octadeca-9,11-dienoate, the olefinic protons would exhibit large coupling constants (~15 Hz), confirming the trans,trans stereochemistry of the conjugated system.

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. jddtonline.info Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For methyl (9E,11E)-octadeca-9,11-dienoate, the FTIR spectrum would display several key absorption bands that confirm its identity.

The most prominent features include a strong absorption band from the carbonyl (C=O) stretch of the methyl ester group and a distinctive band in the fingerprint region corresponding to the C-H out-of-plane bending of the trans double bonds. The presence of a strong band around 985 cm⁻¹ is highly characteristic of a trans,trans-conjugated diene system and is a key piece of evidence for the (9E,11E) configuration. aocs.org

Table 3: Characteristic FTIR Absorption Bands for Methyl (9E,11E)-Octadeca-9,11-Dienoate

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~2925, 2855 | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1465 | C-H Bend | Methylene |

| ~1170 | C-O Stretch | Ester |

| ~985 | C-H Out-of-Plane Bend | trans,trans-Conjugated Diene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Mass Spectrometric Identification

While spectroscopy provides structural details, chromatography is essential for separating the target compound from complex mixtures and for quantification. Gas chromatography is the premier technique for the analysis of volatile fatty acid derivatives.

For GC analysis, lipids are typically converted to their more volatile fatty acid methyl esters (FAMEs) via a transesterification reaction. nih.govs4science.at This standard procedure makes them amenable to analysis by GC. aocs.org

Gas Chromatography-Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantifying the components of a mixture. cabidigitallibrary.org After the FAME mixture is injected into the GC, the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. Highly polar capillary columns, often with cyanopropyl polysiloxane stationary phases, are required to achieve the separation of different CLA isomers. cabidigitallibrary.org As each separated component elutes from the column, it is combusted in a hydrogen-air flame. The ions produced are detected as an electrical current, which is proportional to the amount of the compound present. This allows for accurate quantification of methyl (9E,11E)-octadeca-9,11-dienoate relative to other fatty acids in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. jeol.com The resulting fragmentation pattern produces a mass spectrum that serves as a molecular fingerprint. While different CLA isomers like methyl (9E,11E)-octadeca-9,11-dienoate have the same molecular weight (294.5 g/mol ) and often produce very similar mass spectra, GC-MS is invaluable for confirming the identity of a FAME based on its retention time and mass spectrum, which can be compared to that of a known standard or a library database like NIST. nih.govnist.gov The combination of retention time data from a high-resolution column and the mass spectrum provides a high degree of confidence in the compound's identification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of isomers of conjugated linoleic acid (CLA) methyl esters, including methyl (9E,11E)-octadeca-9,11-dienoate. The method's effectiveness lies in its ability to resolve compounds with subtle structural differences, such as the position and geometry of double bonds.

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this purpose. In this technique, a nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. Due to the conjugated diene system, CLA isomers exhibit strong UV absorbance around 233-234 nm, which allows for sensitive detection and quantification using a UV detector. researchgate.netnih.gov For instance, a Nucleosil C18 column with acetonitrile as the mobile phase can be used to separate fatty acid methyl esters, including CLA isomers. researchgate.netaocs.org

Silver ion HPLC (Ag+-HPLC) is another powerful technique, often providing superior separation of geometric isomers. This method utilizes a stationary phase impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acid esters. The stability of these complexes varies depending on the configuration of the double bonds. Generally, trans,trans-isomers elute first, followed by cis,trans or trans,cis, and finally cis,cis-isomers. aocs.org This technique can be used for both analytical and preparative-scale separations to obtain highly purified fractions of specific isomers like methyl (9E,11E)-octadeca-9,11-dienoate.

The purification of methyl (9E,11E)-octadeca-9,11-dienoate via HPLC involves collecting the eluent fraction that corresponds to the retention time of the target isomer. The collected fraction can then be concentrated to yield the purified compound. The specific conditions, such as the choice of column, mobile phase composition, and flow rate, are optimized to achieve the best possible resolution between the different isomers present in a mixture.

Below is a table summarizing typical HPLC conditions used for the analysis of CLA methyl esters.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Silver Ion HPLC (Ag+-HPLC) |

| Stationary Phase | Nucleosil C18 (250 x 10 mm, 5 µm) researchgate.netaocs.org | Silver-ion impregnated column |

| Mobile Phase | Acetonitrile researchgate.netaocs.org | Hexane with a small amount of acetonitrile aocs.org |

| Flow Rate | 4 mL/min researchgate.netaocs.org | Not specified |

| Detection | UV at 234 nm researchgate.netaocs.org or 233 nm nih.gov | UV detection aocs.org |

| Application | Separation and quantification of C18 dienes researchgate.net | High-resolution separation of positional and geometrical isomers aocs.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Patterns and Molecular Mass Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and structural elucidation of methyl (9E,11E)-octadeca-9,11-dienoate. This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, providing confirmation of molecular mass and detailed information about the molecule's structure through its fragmentation patterns. nih.gov

The molecular formula for methyl (9E,11E)-octadeca-9,11-dienoate is C₁₉H₃₄O₂, corresponding to a molecular weight of approximately 294.5 g/mol . nih.govlarodan.com In mass spectrometry, this is observed as the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 294. researchgate.net LC-MS/MS analysis confirms this molecular mass, providing a primary layer of identification.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion at m/z 294) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, generating a characteristic fragmentation spectrum. The fragmentation pattern provides structural information, such as the location of double bonds and functional groups. While the mass spectra of different CLA isomers can be very similar, specific ionization techniques can help in their differentiation.

Acetonitrile chemical ionization (CI) tandem mass spectrometry has proven to be a rapid and effective method for identifying the double-bond position and geometry in CLA methyl esters. nih.gov In this method, a reactant ion from acetonitrile (m/z 54) forms an adduct with the CLA molecule ([M+54]⁺). nih.gov The subsequent fragmentation of this adduct ion leads to diagnostic product ions that are specific to the original isomer's structure, allowing for unambiguous identification. nih.gov The fragmentation is favored at the C-C bond vinylic to the trans double bond. nih.gov

The table below details the key mass spectrometric data for methyl octadeca-9,11-dienoate.

| Parameter | Value (m/z) | Description |

| Molecular Formula | C₁₉H₃₄O₂ | N/A |

| Molecular Weight | 294.5 g/mol | Computed molecular weight nih.govlarodan.com |

| Precursor Ion (EI) | 294 | Molecular ion [M]⁺• observed in electron ionization researchgate.net |

| Precursor Ion (APCI) | 349 ([M+54]⁺) | Adduct ion formed with acetonitrile chemical ionization nih.gov |

| Key Fragment Ions (EI) | 95, 81, 67, 55 | Common fragment ions for linoleic acid methyl ester in electron ionization researchgate.net |

Stereochemical Investigations and Isomeric Considerations in Methyl Octadeca 9,11 Dienoate Research

Elucidation of Geometric Isomers and Stereochemical Relationships

The term conjugated linoleic acid does not refer to a single compound but to a class of positional and geometric isomers of linoleic acid. In these isomers, the two double bonds are separated by a single bond. Methyl (9E,11E)-octadeca-9,11-dienoate is one such isomer, characterized by a trans configuration at both double bonds.

The family of conjugated linoleic acid methyl esters includes several key isomers that are often studied alongside the (9E,11E) form. The most abundant and biologically active isomers found in nature and commercial preparations are typically cis-9, trans-11 (9Z,11E) and trans-10, cis-12 (10E,12Z). nih.gov Comparative studies are essential to differentiate these compounds and understand their individual characteristics.

Spectroscopic and chromatographic techniques are paramount in distinguishing these closely related structures. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the configuration of the double bonds. The chemical shifts of the olefinic protons (the hydrogen atoms attached to the double-bonded carbons) are particularly diagnostic. For instance, the "inner" olefinic protons (at C10 and C11) are shifted further downfield compared to the "outer" ones (at C9 and C12). Furthermore, protons on a trans double bond typically resonate at a lower field than those on a cis double bond. aocs.org This allows for clear differentiation between cis,cis, trans,trans, and cis,trans isomers. aocs.org

Interactive Data Table: ¹H-NMR Chemical Shifts (ppm) for Methyl 9,11-Octadecadienoate Isomers

| Isomer Configuration | Allylic Protons (C8, C13) | Olefinic Proton C9 | Olefinic Proton C10 | Olefinic Proton C11 | Olefinic Proton C12 |

| (9Z,11Z) | 2.08 | 5.47 | 6.27 | 6.27 | 5.47 |

| (9E,11E) | 2.20 | 5.59 | 6.03 | 6.03 | 5.59 |

| (9Z,11E) | 2.18 (cis), 2.13 (trans) | 5.32 | 5.97 | 6.34 | 5.69 |

Data sourced from studies using deuterochloroform (CDCl₃) as a solvent. aocs.org

Chromatographically, silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful tool for separating CLA methyl ester isomers. The technique separates isomers based on the interaction between the silver ions and the double bonds. The elution order is typically dependent on the geometry of the double bonds, with trans,trans isomers eluting first, followed by cis,trans (or trans,cis), and finally cis,cis isomers. aocs.org This method can effectively resolve complex mixtures of both positional and geometric isomers, which is often a challenge for standard gas chromatography (GC) columns. aocs.orgresearchgate.net

To investigate the specific properties of methyl (9E,11E)-octadeca-9,11-dienoate, researchers require samples of high isomeric purity. Achieving this purity involves two critical steps: careful preparation of the methyl esters and subsequent purification.

The preparation of fatty acid methyl esters (FAMEs) for analysis, particularly for CLAs, must be conducted under conditions that prevent isomerization or the creation of artifacts. Base-catalyzed methods, such as using sodium methoxide (B1231860) in anhydrous methanol at a controlled temperature (e.g., 50°C), are recommended because they are less likely to alter the double bond configurations. aocs.org In contrast, acid-catalyzed methylation can promote isomerization, leading to an inaccurate representation of the original isomeric profile. aocs.org

Following esterification, achieving high isomeric purity relies on advanced chromatographic separation. As mentioned, Ag+-HPLC is a highly effective method for separating geometric isomers. aocs.orgresearchgate.net By coupling multiple Ag+-HPLC columns in series, researchers can achieve remarkable resolution, allowing for the isolation of individual isomers from complex mixtures produced by synthetic isomerization of linoleate-rich oils. aocs.org Preparative reversed-phase HPLC can also be used as a preliminary step to concentrate CLA isomers into a C18 diene fraction before finer separation with Ag+-HPLC. aocs.org

Deuterium Labeling and Stereoisomer Analysis

Deuterium-labeled compounds are invaluable tools in metabolic studies, allowing researchers to trace the absorption, distribution, and transformation of molecules in vivo without the use of radioactive isotopes.

The synthesis of deuterated unsaturated fatty acids like methyl octadeca-9,11-dienoate is a complex chemical challenge that cannot be achieved by simple isotopic exchange due to the stability of the hydrogen atoms on the carbon chain. europa.eu The production of these molecules requires multi-step chemical synthesis. General strategies often involve the coupling of smaller, deuterated building blocks to construct the full fatty acid chain. For instance, perdeuterated saturated fatty acids, which can serve as precursors, are synthesized using methods like metal-catalyzed hydrothermal hydrogen-deuterium exchange in heavy water (D₂O). researchgate.net These deuterated precursors can then be chemically modified and linked together to form the specific unsaturated and conjugated structure of the desired CLA isomer. researchgate.net

Once synthesized, these deuterated methyl octadecadienoate isomers are primarily used as internal standards in quantitative mass spectrometry-based analyses and as tracers in metabolic research to follow the pathways and fates of specific CLA isomers in biological systems.

After synthesis, it is crucial to determine the isotopic purity of the deuterated compound, which is the percentage of molecules that have been successfully labeled with deuterium. High-resolution mass spectrometry (HRMS) is a primary technique for this assessment. By precisely measuring the mass-to-charge ratio, HRMS can distinguish between molecules containing deuterium and those containing only hydrogen (protium), allowing for the calculation of isotopic enrichment. europa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary method. While mass spectrometry confirms the degree of deuterium incorporation, NMR can often confirm the specific positions of the deuterium labels within the molecular structure, thus verifying the structural integrity of the synthesized compound. The combination of HRMS and NMR provides a comprehensive evaluation of both isotopic purity and correct labeling.

Interactive Data Table: Techniques for Isotopic Purity Assessment

| Technique | Principle of Operation | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of ions, distinguishing between isotopologues (molecules that differ only in their isotopic composition). | - Degree of deuterium incorporation- Percentage of isotopic enrichment- Presence of unlabeled or partially labeled species |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. The absence of a proton (¹H) signal at a specific position can indicate deuterium substitution. | - Position of deuterium labels- Structural integrity of the compound- Relative isotopic purity at specific sites |

Isomer-Specific Research on Biological Potentials

Research into the biological effects of conjugated linoleic acids has revealed that different isomers can have markedly different, and sometimes opposing, physiological effects. nih.gov The majority of studies have focused on the cis-9, trans-11 and trans-10, cis-12 isomers, which are the most common in dietary supplements and naturally occurring sources. These isomers have been investigated for their roles in reducing body fat, inhibiting carcinogenesis, and modulating lipid metabolism. nih.govnih.gov

In contrast, there is significantly less research on the specific biological potential of the trans,trans isomers, including methyl (9E,11E)-octadeca-9,11-dienoate. While direct studies are limited, research on derivatives of the (9E,11E) isomer offers some insight. For example, hydroxylated derivatives such as 13-hydroxy-9E,11E-octadecadienoic acid methyl ester have demonstrated moderate in vitro cytotoxicity against several human cancer cell lines. nih.gov Additionally, a related oxo-conjugated fatty acid, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid, has been shown to possess anti-inflammatory properties in murine macrophages. nih.gov These findings suggest that while the (9E,11E) isomer itself is not as well-studied as other CLAs, its structural backbone may be a template for molecules with significant biological activity.

Differential Activities Attributed to Specific Conjugated Linoleic Acid Isomers (e.g., 9Z,11E vs. 10E,12Z)

Among the numerous isomers of conjugated linoleic acid, two have been the primary focus of scientific investigation due to their prevalence in nature and their distinct biological activities: the cis-9, trans-11 (9Z,11E) isomer, also known as rumenic acid, and the trans-10, cis-12 (10E,12Z) isomer. nih.govnih.gov Research has unequivocally demonstrated that these two isomers can elicit markedly different, and at times opposing, physiological responses. nih.gov

The 9Z,11E isomer is the most abundant form of CLA found in food products derived from ruminant animals. nih.gov In contrast, the 10E,12Z isomer is typically present in smaller quantities in natural sources but is a significant component of commercially available CLA supplements. The differential effects of these isomers are believed to stem from their distinct interactions with various cellular components, including cell membranes and nuclear receptors that regulate gene expression. nih.gov

One of the most striking examples of the isomer-specific effects of CLA is in the realm of lipid metabolism and body composition. The 10E,12Z isomer has been identified as the primary agent responsible for the observed reductions in body fat in various animal models. nih.gov This isomer is thought to influence adipocytes (fat cells) by reducing lipid uptake. nih.gov For instance, in bovine studies, the infusion of the 10E,12Z CLA isomer led to a significant 42% reduction in milk fat percentage and a 44% decrease in milk fat yield, while the 9Z,11E isomer had no such effect. nih.gov

Conversely, the 9Z,11E isomer has been associated with more favorable effects on blood lipid profiles in some human studies. Research has indicated that supplementation with the 9Z,11E isomer can lead to a decrease in the ratios of LDL to HDL cholesterol and total to HDL cholesterol, which are considered beneficial for cardiovascular health. nih.gov In stark contrast, the 10E,12Z isomer was found to increase these same ratios, suggesting a potentially detrimental effect on blood lipids. nih.govnih.gov

Table 1: Differential Effects of 9Z,11E-CLA and 10E,12Z-CLA on Lipid Parameters

| Parameter | 9Z,11E-CLA Effect | 10E,12Z-CLA Effect | Source |

|---|---|---|---|

| Milk Fat Yield (Bovine) | No significant effect | ↓ 44% | nih.gov |

| LDL:HDL Cholesterol Ratio (Human) | ↓ | ↑ | nih.gov |

| Total Cholesterol:HDL Ratio (Human) | ↓ | ↑ | nih.gov |

| Plasma Triacylglycerol (Human) | Lower concentration | Higher concentration | nih.gov |

The immunomodulatory properties of CLA are also isomer-dependent. The 9Z,11E isomer has demonstrated anti-inflammatory effects in various models. caymanchem.com For example, it has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). caymanchem.com In human epithelial cells, the 9Z,11E isomer attenuated cell growth and reduced levels of the pro-inflammatory chemokine IL-8, whereas the 10E,12Z isomer had no effect. nih.gov

Table 2: Isomer-Specific Effects on Inflammatory Markers

| Marker | Cell/Model Type | 9Z,11E-CLA Effect | 10E,12Z-CLA Effect | Source |

|---|---|---|---|---|

| TNF-α, IL-1β, IL-6 | Mouse Model of Arthritis | ↓ | Not specified | caymanchem.com |

| IL-8 | Human Epithelial Cells | ↓ | No effect | nih.gov |

Both the 9Z,11E and 10E,12Z isomers of CLA have been shown to possess anticarcinogenic properties in various animal models. nih.gov However, some research suggests that the 9Z,11E isomer may be more potent in this regard. The anti-cancer effects are thought to be mediated through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis (programmed cell death).

Interestingly, other, less common isomers, such as 9E,11E-CLA, have also demonstrated distinct biological activities. For instance, 9E,11E-CLA has been reported to induce apoptosis in colon cancer cells more effectively than the 9Z,11E and 10E,12Z isomers. nih.gov This underscores the importance of considering the full spectrum of CLA isomers in research.

The differential activities of CLA isomers highlight the critical importance of stereochemistry in biological systems. The subtle differences in the spatial arrangement of the double bonds in the 9Z,11E and 10E,12Z isomers lead to distinct molecular shapes, which in turn dictate how they interact with cellular machinery and ultimately determine their physiological effects. These findings have significant implications for the formulation of CLA supplements and the interpretation of research in this field.

Mechanistic Studies of Biological Activities of Methyl 9e,11e Octadeca 9,11 Dienoate and Its Derivatives Non Clinical Focus

Enzymatic and Non-Enzymatic Biotransformations

Methyl (9E,11E)-octadeca-9,11-dienoate and its parent fatty acid are subject to a variety of metabolic transformations in biological systems. These biotransformations can be mediated by enzymes or occur through non-enzymatic processes, leading to a diverse array of oxygenated products known as octadecanoids.

The term "octadecanoids" refers to the broad class of oxygenated metabolites derived from 18-carbon fatty acids. acs.orgresearchgate.net While this pathway was first described in plants (leading to jasmonic acid), it is now recognized that mammals, bacteria, and fungi also produce these signaling molecules. acs.org In mammals, 18-carbon fatty acids like linoleic acid are the most abundant polyunsaturated fatty acids (PUFAs) in the diet and serve as precursors for octadecanoids. nih.gov

Conjugated linoleic acids (CLAs), including the 9E,11E-isomer, can be formed from other fatty acids by symbiotic gut bacteria in mammals. ersnet.orgnih.gov Once formed or consumed, these CLAs are absorbed and can be metabolized by mammalian enzyme systems. acs.org The resulting octadecanoids are involved in a multitude of biological processes, including the regulation of inflammation and metabolic functions. researchgate.netnih.gov Fungal and bacterial metabolism of these fatty acids also contributes to the pool of octadecanoids, though these pathways are less characterized in the context of the mammalian microbiome. acs.org

In mammals, the enzymatic conversion of 18-carbon PUFAs into octadecanoids is primarily carried out by three families of enzymes: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. acs.orgfrontiersin.org

Lipoxygenases (LOX): LOX enzymes catalyze the insertion of molecular oxygen into PUFAs to form fatty acid hydroperoxides. nih.govresearchgate.net For example, 15-LOX can oxidize linoleic acid to produce 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.govnih.gov These hydroperoxides are key intermediates that are further converted into other bioactive molecules like hydroxyoctadecadienoic acids (HODEs). glpbio.com

Cyclooxygenases (COX): COX-1 and COX-2, well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also oxygenate linoleic acid and other 18-carbon fatty acids, contributing to the diversity of octadecanoid products. nih.govglpbio.com

Cytochrome P450 (CYP): The CYP enzyme superfamily, particularly the CYP ω-hydroxylases, metabolize fatty acids by adding a hydroxyl group, typically at the terminal (ω) or penultimate (ω-1) carbon. frontiersin.org This represents another major pathway for the formation of hydroxylated fatty acid derivatives, which can then be further metabolized.

Methyl (9E,11E)-octadeca-9,11-dienoate, as a derivative of a key dietary PUFA, is a substrate for these enzymatic pathways, leading to the formation of a complex mixture of oxygenated products with various potential biological activities.

Hydroperoxide Isomerase Activity (e.g., ALOXE3)

The biosynthesis of octadecanoids, a class of lipids that includes methyl (9E,11E)-octadeca-9,11-dienoate, is significantly influenced by the activity of lipoxygenase (LOX) enzymes. nih.gov A key enzyme in this pathway is epidermal lipoxygenase 3 (ALOXE3), which exhibits atypical functionality. Unlike typical lipoxygenases that introduce oxygen into fatty acids, ALOXE3 primarily acts as a hydroperoxide isomerase. nih.govphcogj.com This enzyme catalyzes the isomerization of fatty acid hydroperoxides, which are products of other lipoxygenases like ALOX12B, into different structures such as hepoxilin-type epoxyalcohols and ketones. nih.govmdpi.com

Specifically, ALOXE3 acts on hydroperoxides derived from linoleic acid. mdpi.com The enzyme converts these substrates into epoxy-ketone derivatives, a critical step in the formation of the skin's permeability barrier. nih.gov For instance, 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE) is transformed by ALOXE3 into an isomer of hepoxilin A3 and 12-ketoeicosatetraenoic acid. phcogj.com While less efficient, the enzyme can also process the 13S- and 13R-hydroperoxides of linoleic acid, which are structurally related to the precursors of methyl (9E,11E)-octadeca-9,11-dienoate. phcogj.com This enzymatic action demonstrates a crucial pathway for the transformation of linoleic acid derivatives in biological systems.

Non-Enzymatic Photo- and Autoxidation Mechanisms

Beyond enzymatic pathways, octadecanoids can be formed through non-enzymatic mechanisms, including photooxidation (initiated by light) and autoxidation (spontaneous reaction with oxygen). nih.govjmolpat.comjksus.org Studies on the autoxidation of conjugated linoleic acid (CLA) methyl esters, such as methyl (9E,11E)-octadeca-9,11-dienoate, confirm that the process aligns with the classic hydroperoxide theory of lipid oxidation. researchgate.net

During autoxidation, CLA methyl esters yield conjugated diene monohydroperoxides as primary products. nih.gov The process is complex due to the formation of intermediate pentadienyl radicals, leading to a variety of hydroperoxide isomers. researchgate.net Research on the autoxidation of 10-trans,12-cis-CLA methyl ester has identified several hydroperoxide products, including new positional isomers like 10- and 14-hydroperoxides. researchgate.net The presence of antioxidants like alpha-tocopherol (B171835) can influence the reaction, promoting hydroperoxide formation and leading to a more diastereoselective outcome. researchgate.netnih.gov These findings highlight that methyl (9E,11E)-octadeca-9,11-dienoate is susceptible to degradation through oxidation, a process that can alter its structure and biological activity.

Bioconversion of Related Fatty Acids (e.g., Alpha-Eleostearic Acid to Conjugated Linoleic Acid in Animal Models)

The metabolic fate of conjugated fatty acids is an area of active investigation. Animal models have demonstrated that related conjugated fatty acids can be converted into different forms of CLA. A prominent example is the bioconversion of alpha-eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA), into the 9Z,11E isomer of conjugated linoleic acid (CLA). researchgate.netnih.gov

Studies in rats have shown that after oral administration of α-ESA, it is rapidly converted to 9Z,11E-CLA. researchgate.netnih.gov This conversion is not dependent on gut bacteria, as it occurs in both normal and germ-free rats. researchgate.netnih.gov The reaction takes place in tissues such as the liver, kidney, and small intestine mucosa and has been identified as a Δ13-saturation reaction. researchgate.netnih.gov This enzymatic process is dependent on the coenzyme NADPH, confirming that it is an enzyme-mediated pathway. researchgate.netmdpi.com This bioconversion is significant as it demonstrates that the consumption of one type of conjugated fatty acid can lead to the systemic presence of another, potentially with different biological effects.

Gut Microbiome Contributions to Octadecanoid Biosynthesis

The gut microbiome has emerged as a significant contributor to the pool of octadecanoids in mammals. nih.govjmolpat.com Gut bacteria possess unique enzymatic capabilities that expand the range of fatty acid metabolites beyond what the host can produce. frontiersin.org These microbes can generate octadecanoids from dietary fatty acids like linoleic acid and alpha-linolenic acid through pathways such as hydratase activity. nih.govjmolpat.com

Enzymes produced by gut bacteria, including those from Lactobacillus species, are responsible for creating specific octadecanoids that can be absorbed by the host. frontiersin.org These microbial metabolites have been shown to interact with various host receptors, influencing metabolic and hormonal processes. frontiersin.org This indicates that the gut microbiome is a vital source for the biosynthesis of diverse octadecanoids, which can then exert biological effects within the host.

Cellular and Molecular Pathway Interactions (In Vitro/In Vivo Models)

Anti-Acetylcholinesterase Activity (In Vitro Essential Oil Studies)

Recent research has explored the potential of natural compounds to inhibit acetylcholinesterase (AChE), an enzyme critical to neurotransmission and a target in the management of Alzheimer's disease. An in vitro study of the essential oil from the plant Liparis nervosa demonstrated significant anti-acetylcholinesterase activity.

Gas chromatography-mass spectrometry (GC-MS) analysis of this essential oil revealed that methyl (9E,11E)-octadeca-9,11-dienoate was its most abundant constituent, comprising 31.69% of the total oil. The essential oil exhibited a half-maximal inhibitory concentration (IC₅₀) of 51.96 ± 14.26 μg/mL against acetylcholinesterase. While the activity of the essential oil is due to the mixture of its components, the high concentration of methyl (9E,11E)-octadeca-9,11-dienoate suggests it is a major contributor to the observed bioactivity. This finding points to a potential role for this compound in modulating cholinergic pathways.

Table 1: Anti-Acetylcholinesterase Activity of Liparis nervosa Essential Oil

| Source | Major Constituent | Percentage of Major Constituent | AChE Inhibition (IC₅₀) |

|---|---|---|---|

| Liparis nervosa Essential Oil | Methyl (9E,11E)-octadeca-9,11-dienoate | 31.69% | 51.96 ± 14.26 μg/mL |

In Vitro Cytotoxicity of Hydroxylated Derivatives against Cancer Cell Lines (e.g., K562, RPMI8226, HepG2, MCF-7)

Hydroxylated metabolites of linoleic acid, known as hydroxyoctadecadienoic acids (HODEs), have been investigated for their potential anticancer properties. These derivatives are structurally similar to hydroxylated forms of methyl (9E,11E)-octadeca-9,11-dienoate.

In vitro studies have demonstrated the cytotoxic effects of these compounds on various cancer cell lines. For example, 13-S-hydroxyoctadecadienoic acid (13(S)-HODE) has been shown to inhibit the growth of the human breast cancer cell line MCF-7 in a dose- and time-dependent manner. nih.govmdpi.com The IC₅₀ value for MCF-7 cells after 48 hours of treatment was 76.3 μM. nih.gov This growth inhibition was associated with the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

Similarly, various isomers of conjugated linoleic acid have been shown to reduce the viability of the human hepatoma cell line HepG2. jmolpat.com The cytotoxic effect was dose-dependent and also linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. jmolpat.com Oxidized linoleic acid metabolites (OXLAMs), a category that includes HODEs, have been found to induce cell death in hepatocytes. frontiersin.org While specific data for K562 and RPMI8226 cell lines are less prevalent in the literature for these specific hydroxylated derivatives, the findings for breast and liver cancer cells underscore the potential of these compounds as cytotoxic agents.

Table 2: In Vitro Cytotoxicity of Hydroxylated Linoleic Acid Derivatives

| Compound | Cell Line | Effect | IC₅₀ Value (48h) |

|---|---|---|---|

| 13-S-hydroxyoctadecadienoic acid (13(S)-HODE) | MCF-7 (Breast Cancer) | Inhibited cell growth, induced apoptosis | 76.3 μM |

| Conjugated Linoleic Acid Isomers | HepG2 (Liver Cancer) | Reduced cell viability, induced apoptosis | Not specified |

Modulation of Inflammation and Cell Proliferation by Octadecanoids

There is currently no available scientific literature detailing the specific modulatory effects of methyl (9E,11E)-octadeca-9,11-dienoate on inflammation or cell proliferation. Research on other octadecanoids, such as certain isomers of linoleic acid, has suggested potential roles in these processes; however, these findings cannot be directly extrapolated to methyl (9E,11E)-octadeca-9,11-dienoate without specific experimental evidence.

Impact on NO Production in Cellular Models (e.g., LPS-activated RAW264.7 cells)

No peer-reviewed studies were identified that investigate the impact of methyl (9E,11E)-octadeca-9,11-dienoate on nitric oxide (NO) production in cellular models, including the commonly used lipopolysaccharide (LPS)-activated RAW264.7 macrophage cell line. While some related lipid compounds have been shown to modulate NO production in inflammatory contexts, there is no specific data available for methyl (9E,11E)-octadeca-9,11-dienoate. nih.govnih.govdiva-portal.orgmdpi.comresearchgate.net

Anti α-glucosidase Activity in In Vitro Models

There is no published research available to confirm or deny the anti-α-glucosidase activity of methyl (9E,11E)-octadeca-9,11-dienoate in in vitro models. Inhibition of α-glucosidase is a mechanism relevant to the control of carbohydrate metabolism, and while various natural and synthetic compounds have been screened for this activity, methyl (9E,11E)-octadeca-9,11-dienoate has not been a subject of such published investigations. researchgate.netmdpi.comnih.govnih.gov

Natural Occurrence and Biosynthetic Pathways of Methyl 9e,11e Octadeca 9,11 Dienoate

Identification in Biological Sources

The identification of methyl (9E,11E)-octadeca-9,11-dienoate in nature is a subject of ongoing research, with several key sources being identified.

Pomegranate seed oil is well-known for its high content of conjugated linolenic acids (CLnA), which are isomers of octadecatrienoic acid. The predominant CLnA in pomegranate seed oil is punicic acid ((9Z,11E,13Z)-octadecatrienoic acid). While not a direct component, methyl (9E,11E)-octadeca-9,11-dienoate is recognized as the methyl ester form of an isomer of the fatty acids found in wild-growing pomegranate seed oil. medchemexpress.com The oil is primarily composed of various geometric isomers of conjugated linolenic acid, highlighting a rich environment of conjugated fatty acids.

Table 1: Fatty Acid Composition of Pomegranate Seed Oil

| Fatty Acid Type | Compound Name | Typical Abundance |

| Conjugated Linolenic Acid | Punicic Acid ((9Z,11E,13Z)-octadecatrienoic acid) | High |

| Conjugated Linolenic Acid | α-Eleostearic Acid | Present |

| Conjugated Linolenic Acid | Catalpic Acid | Present |

| Conjugated Linoleic Acid Isomer (as methyl ester) | Methyl (9E,11E)-octadeca-9,11-dienoate | Isomer of fatty acids present |

The essential oil of the orchid Liparis nervosa has been found to be a significant source of methyl (9E,11E)-octadeca-9,11-dienoate. In a study analyzing the chemical composition of this essential oil, methyl (9E,11E)-octadeca-9,11-dienoate was identified as the most abundant constituent.

Table 2: Major Constituents of Liparis nervosa Essential Oil

| Compound Name | Percentage of Total Oil |

| Methyl (9E,11E)-octadeca-9,11-dienoate | 31.69% |

| n-Hexadecanoic acid | 15.08% |

| Isopropyl palmitate | 12.44% |

| Propyl tetradecanoate | 7.20% |

At present, there is no scientific literature confirming the presence of methyl (9E,11E)-octadeca-9,11-dienoate in sage oil (Salvia officinalis).

Scientific investigations into the composition of red grape seed extracts have primarily focused on their rich content of polyphenolic compounds, such as proanthocyanidins, catechins, and gallic acid. mdpi.comekb.eg Current research has not identified methyl (9E,11E)-octadeca-9,11-dienoate as a constituent of red grape seed extracts. The volatile and fatty acid profiles of these extracts are dominated by other classes of molecules.

As previously noted, the orchid Liparis nervosa is a significant source of methyl (9E,11E)-octadeca-9,11-dienoate. Phytochemical studies of another medicinal plant, Achyranthes bidentata Blume, have led to the isolation of a wide array of compounds, including terpenoids, steroids, and other fatty acid derivatives. oup.comoup.com However, methyl (9E,11E)-octadeca-9,11-dienoate has not been reported among the compounds isolated from this plant. Instead, related compounds such as methyl (8Z,11Z)-5,6,7-trihydroxytetradeca-8,11-dienoate have been identified. researchgate.net

Endogenous and Exogenous Biosynthesis

The formation of the (9E,11E)-octadeca-9,11-dienoate structure is primarily understood through the lens of conjugated linoleic acid (CLA) biosynthesis.

In ruminant animals, the rumen serves as a complex environment for microbial activity, including the biohydrogenation of dietary unsaturated fatty acids. Linoleic acid (cis-9, cis-12-octadecadienoic acid), which is abundant in the diet of many ruminants, undergoes a series of transformations by rumen microorganisms.

One of the key initial steps in the biohydrogenation of linoleic acid is its isomerization to conjugated linoleic acid (CLA). This process is catalyzed by linoleate (B1235992) isomerase, an enzyme produced by various rumen bacteria. The primary CLA isomer formed through this pathway is cis-9, trans-11-octadecadienoic acid, also known as rumenic acid. However, other isomers, including trans-9, trans-11 and the trans-10, cis-12 isomers, can also be produced.

The formation of the (9E,11E) configuration, which corresponds to a trans-9, trans-11 arrangement, is a part of this complex biohydrogenation process. These conjugated dienes are intermediates in the pathway that ultimately leads to the formation of stearic acid, the fully saturated C18 fatty acid. These CLA isomers can be absorbed by the ruminant and subsequently incorporated into milk and tissues. While this process explains the formation of the fatty acid, the subsequent methylation to form methyl (9E,11E)-octadeca-9,11-dienoate would occur through separate enzymatic processes within the organism's tissues.

Table 3: Simplified Pathway of Linoleic Acid Biohydrogenation in Ruminants

| Substrate | Key Enzyme/Process | Product(s) |

| Linoleic Acid (cis-9, cis-12) | Linoleate Isomerase | cis-9, trans-11 CLA (Rumenic Acid) and other CLA isomers |

| CLA Isomers | Reductases | Vaccenic Acid (trans-11-octadecenoic acid) |

| Vaccenic Acid | Reductases | Stearic Acid |

Precursor Molecules and Metabolic Intermediates in Biosynthesis

The biosynthesis of the conjugated linoleic acid (CLA) isomer (9E,11E)-octadeca-9,11-dienoic acid, the precursor acid to methyl (9E,11E)-octadeca-9,11-dienoate, is a complex process primarily occurring in ruminant animals. It involves two principal pathways: the biohydrogenation of dietary polyunsaturated fatty acids by rumen microorganisms and the endogenous synthesis within the animal's tissues from intermediates of this biohydrogenation process.

The primary precursor molecules for the biosynthesis of (9E,11E)-octadeca-9,11-dienoic acid are the dietary unsaturated fatty acids, linoleic acid (LA) and α-linolenic acid (LNA). These are ingested by the animal and subsequently metabolized by the microbial population within the rumen.

A key metabolic intermediate in the formation of the (9E,11E) isomer is trans-vaccenic acid (TVA), also known as trans-11-octadecenoic acid. This intermediate is a product of the incomplete biohydrogenation of linoleic and linolenic acids in the rumen. While some CLA is formed directly in the rumen as an intermediate in this biohydrogenation, a significant portion of the (9E,11E)-CLA found in ruminant products is synthesized endogenously in tissues such as the mammary gland. mdpi.comnih.gov

This endogenous synthesis involves the action of the enzyme Δ9-desaturase (stearoyl-CoA desaturase) on the trans-vaccenic acid that has been absorbed from the rumen. nih.gov The Δ9-desaturase enzyme introduces a cis-double bond at the 9-position of the fatty acid chain, converting trans-11-octadecenoic acid into cis-9, trans-11-octadecadienoic acid. This isomer is chemically identical to (9E,11E)-octadeca-9,11-dienoic acid.

Further metabolism of conjugated linoleic acids can occur, leading to elongation and desaturation products. For instance, studies in rats have shown that isomers of octadecadienoic acid can be metabolized into longer-chain fatty acids such as C20:3 and C20:4 derivatives. nih.gov

The final step to form methyl (9E,11E)-octadeca-9,11-dienoate is the esterification of the (9E,11E)-octadeca-9,11-dienoic acid with methanol. This process is typically carried out for analytical purposes or in chemical synthesis rather than being a primary metabolic pathway in vivo for the creation of the methyl ester in large quantities.

The table below summarizes the key molecules involved in the primary biosynthetic pathway of (9E,11E)-octadeca-9,11-dienoic acid.

| Molecule Type | Name | Role in Biosynthesis |

| Precursor | Linoleic Acid | Dietary source, converted to intermediates in the rumen. |

| Precursor | α-Linolenic Acid | Dietary source, converted to intermediates in the rumen. |

| Intermediate | trans-Vaccenic Acid (trans-11-Octadecenoic Acid) | Product of rumen biohydrogenation, precursor for endogenous synthesis. |

| Enzyme | Δ9-desaturase | Catalyzes the conversion of trans-vaccenic acid to (9E,11E)-octadeca-9,11-dienoic acid. nih.gov |